1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of bromine, fluorine, and a methyl group attached to a phenyl ring, along with a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-fluoro-5-methylphenyl, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated intermediate is then subjected to amination using a suitable amine source, such as methanamine, under catalytic conditions to form the desired methanamine derivative.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products:
- Substituted phenylmethanamines
- Biaryl compounds
- Oxidized or reduced derivatives
Scientific Research Applications
1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride finds applications in various scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The presence of halogen atoms and the methanamine group allows it to bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but generally, it can inhibit or activate biological processes by forming stable complexes with target molecules.
Comparison with Similar Compounds
- 1-(2-Bromo-4-chlorophenyl)methanamine hydrochloride
- 1-(2-Bromo-4-fluorophenyl)methanamine hydrochloride
- 1-(2-Bromo-4-methylphenyl)methanamine hydrochloride
Comparison: 1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This combination enhances its reactivity and specificity in chemical reactions compared to similar compounds with only one halogen atom. Additionally, the methyl group provides further differentiation, influencing its solubility and interaction with biological targets.
Properties
CAS No. |
2694744-48-2 |
---|---|
Molecular Formula |
C8H10BrClFN |
Molecular Weight |
254.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.